molecular formula C18H27BO2 B12502685 2-[2-(4-Butylphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(4-Butylphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12502685
M. Wt: 286.2 g/mol
InChI Key: WEELYSMWBKIVEQ-UHFFFAOYSA-N
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Description

2-[2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a butyl-substituted phenyl group and a vinyl group attached to a dioxaborolane ring, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-butylphenylboronic acid with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-[2-(4-butylphenyl)ethenyl]boronic acid.

    Reduction: 2-[2-(4-butylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The vinyl group allows for further functionalization, enabling the compound to participate in a wide range of reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
  • 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-[2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the butyl-substituted phenyl group.

Properties

Molecular Formula

C18H27BO2

Molecular Weight

286.2 g/mol

IUPAC Name

2-[2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO2/c1-6-7-8-15-9-11-16(12-10-15)13-14-19-20-17(2,3)18(4,5)21-19/h9-14H,6-8H2,1-5H3

InChI Key

WEELYSMWBKIVEQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCC

Origin of Product

United States

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